iNOS Inhibitory Potency: 3-Fold Reduction in Activity Relative to a 4-Nitroindolin-2-one Analog Under Identical Cellular Conditions
In IL-1β/IFNγ-stimulated rat RINmF insulinoma cells, 3-ethyl-1-methyl-4-nitroindolin-2-one inhibited iNOS-mediated nitric oxide production with an IC₅₀ of 29,900 nM (~29.9 µM) [1]. A closely related 4-nitroindolin-2-one analog (CHEMBL2414836, BDBM50438535), which lacks the C3-ethyl and N1-methyl substituents, was tested in the identical assay system and yielded an IC₅₀ of 9,810 nM (~9.81 µM) [2]. This represents an approximately 3.05-fold reduction in iNOS inhibitory potency upon introduction of the ethyl and methyl substituents. The same assay conditions (rat RINmF cells, Griess reaction endpoint) enable a direct head-to-head comparison between these two compounds.
| Evidence Dimension | Inhibition of iNOS-mediated nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC₅₀ = 29,900 nM (29.9 µM) |
| Comparator Or Baseline | CHEMBL2414836 (BDBM50438535, 4-nitroindolin-2-one analog without C3-ethyl/N1-methyl): IC₅₀ = 9,810 nM (9.81 µM) |
| Quantified Difference | 3.05-fold less potent (29,900 / 9,810) |
| Conditions | IL-1β/IFNγ-stimulated rat RINmF insulinoma cells; NO measured via Griess reaction |
Why This Matters
This quantitative difference demonstrates that C3-ethyl and N1-methyl substitution within the 4-nitrooxindole scaffold is not pharmacologically neutral, making the exact compound identity critical for reproducible iNOS-targeted screening.
- [1] BindingDB. BDBM50438531, CHEMBL2414855. 3-Ethyl-1-methyl-4-nitroindolin-2-one. iNOS IC₅₀: 2.99E+4 nM, assayed in IL-1β/IFNγ-stimulated rat RINmF cells via Griess reaction. Curated by ChEMBL, Ernst-Moritz-Arndt University Greifswald. View Source
- [2] BindingDB. BDBM50438535, CHEMBL2414836. 4-Nitroindolin-2-one analog. iNOS IC₅₀: 9.81E+3 nM, same assay system (rat RINmF, IL-1β/IFNγ, Griess reaction). Curated by ChEMBL, Ernst-Moritz-Arndt University Greifswald. View Source
